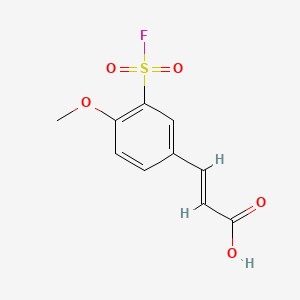![molecular formula C7H14ClNO B13454592 rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 800386-47-4](/img/structure/B13454592.png)
rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable amination reactions.
Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with enzymes and other biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a central nervous system (CNS) stimulant.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts and reagents.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
Comparison:
- Structural Differences: The presence of different functional groups and stereochemistry distinguishes these compounds from each other.
- Reactivity: Variations in reactivity due to differences in electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties and interactions with biological targets.
Properties
CAS No. |
800386-47-4 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1 |
InChI Key |
QJAAIXFWMXMBMY-VWZUFWLJSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H]2CC[C@H]1O2.Cl |
Canonical SMILES |
CNC1CC2CCC1O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


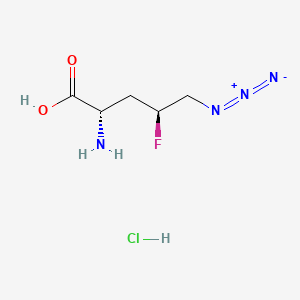

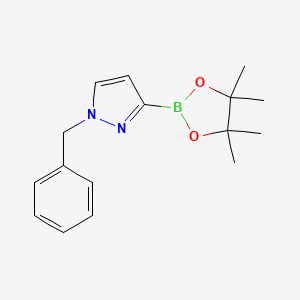
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
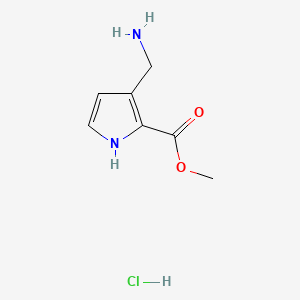

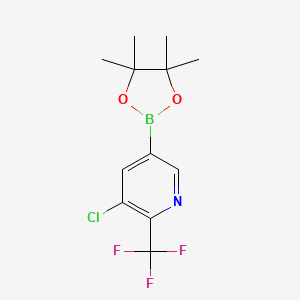
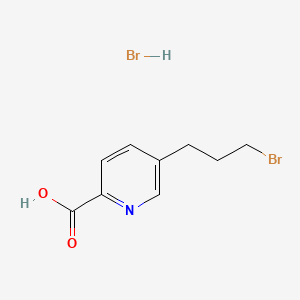
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)

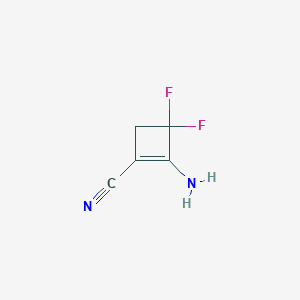
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
